molecular formula C17H16Cl2FN3O B13371400 N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide

N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide

Cat. No.: B13371400
M. Wt: 368.2 g/mol
InChI Key: MARSELKUSGPAKH-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with dichlorophenyl and fluorophenyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide typically involves the reaction of 2,5-dichloroaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to form the final product. The reaction conditions often include solvents like dichloromethane or toluene and are carried out under reflux to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dichlorophenyl)-4-(4-chlorophenyl)-1-piperazinecarboxamide
  • N-(2,5-dichlorophenyl)-4-(4-bromophenyl)-1-piperazinecarboxamide
  • N-(2,5-dichlorophenyl)-4-(4-methylphenyl)-1-piperazinecarboxamide

Uniqueness

N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which impart distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16Cl2FN3O

Molecular Weight

368.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C17H16Cl2FN3O/c18-12-1-6-15(19)16(11-12)21-17(24)23-9-7-22(8-10-23)14-4-2-13(20)3-5-14/h1-6,11H,7-10H2,(H,21,24)

InChI Key

MARSELKUSGPAKH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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